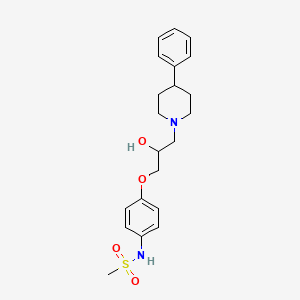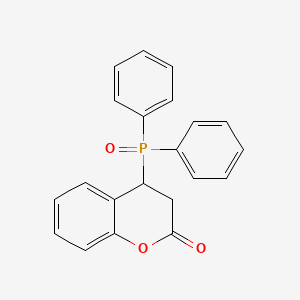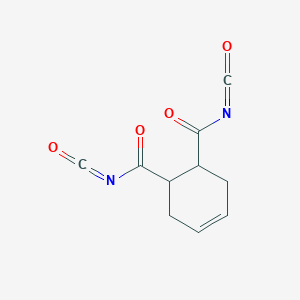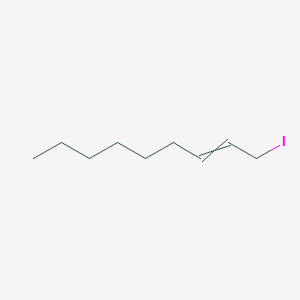
1-Iodonon-2-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Iodonon-2-ene is an organic compound that belongs to the class of alkenes It is characterized by the presence of an iodine atom attached to a non-2-ene structure
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Iodonon-2-ene can be synthesized through several methods. One common approach involves the iodination of non-2-ene using iodine and a suitable catalyst. The reaction typically takes place under mild conditions, often in the presence of a solvent such as methanol . Another method involves the use of N-iodosuccinimide (NIS) as the iodinating agent, which provides high selectivity and yields .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale iodination processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to consistent product quality and higher efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-Iodonon-2-ene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as halides or amines, under appropriate conditions.
Addition Reactions: The double bond in this compound can participate in addition reactions with electrophiles, such as hydrogen halides or halogens.
Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or diols.
Common Reagents and Conditions:
Substitution: Reagents like sodium iodide in acetone can facilitate substitution reactions.
Addition: Hydrogen bromide or chlorine in the presence of a catalyst can be used for addition reactions.
Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (mCPBA) can be used for epoxidation.
Major Products:
Substitution: Formation of non-2-ene derivatives with different substituents.
Addition: Formation of vicinal dihalides or halohydrins.
Oxidation: Formation of epoxides or diols.
Scientific Research Applications
1-Iodonon-2-ene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new synthetic methodologies.
Biology: The compound can be used in the study of biological systems, particularly in the investigation of enzyme-catalyzed reactions involving alkenes.
Mechanism of Action
The mechanism of action of 1-iodonon-2-ene involves its reactivity with various nucleophiles and electrophiles. The iodine atom, being a good leaving group, facilitates substitution reactions. The double bond allows for addition reactions, where electrophiles add across the double bond, leading to the formation of new products. The compound’s reactivity is influenced by the electronic and steric effects of the iodine atom and the double bond.
Comparison with Similar Compounds
1-Bromonon-2-ene: Similar structure but with a bromine atom instead of iodine. It has different reactivity due to the difference in the leaving group ability of bromine versus iodine.
1-Chloronon-2-ene: Contains a chlorine atom, which also affects its reactivity and applications.
Non-2-ene: The parent alkene without any halogen substitution. .
Uniqueness: 1-Iodonon-2-ene is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties. The iodine atom’s larger size and better leaving group ability compared to bromine and chlorine make this compound particularly useful in certain synthetic applications.
Properties
CAS No. |
65689-00-1 |
|---|---|
Molecular Formula |
C9H17I |
Molecular Weight |
252.14 g/mol |
IUPAC Name |
1-iodonon-2-ene |
InChI |
InChI=1S/C9H17I/c1-2-3-4-5-6-7-8-9-10/h7-8H,2-6,9H2,1H3 |
InChI Key |
CJROWVFZQBPPFB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC=CCI |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


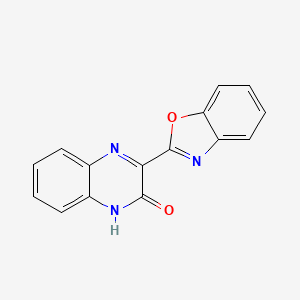
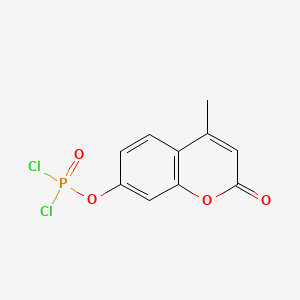

![[4-(2-Phenylethyl)octyl]benzene](/img/structure/B14488402.png)

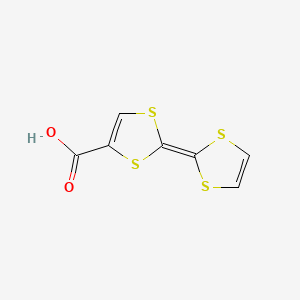
![2-(2,5-dimethylpyrrol-1-yl)-N-[(E)-hydrazinylidenemethyl]acetamide](/img/structure/B14488415.png)
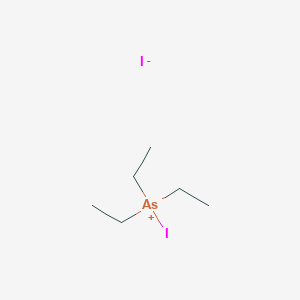
![1-[(2-Methoxyethyl)sulfanyl]prop-1-ene](/img/structure/B14488428.png)


